1,1-Dioxothiolan-3-yl benzoate
Description
1,1-Dioxothiolan-3-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds known as thiolanes. Thiolanes are five-membered sulfur-containing rings that exhibit a wide range of chemical and biological activities. The presence of the dioxothiolan ring and the benzoate group in this compound makes it an interesting subject for various scientific studies.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) benzoate |
InChI |
InChI=1S/C11H12O4S/c12-11(9-4-2-1-3-5-9)15-10-6-7-16(13,14)8-10/h1-5,10H,6-8H2 |
InChI Key |
RIBITSOGCGVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxothiolan-3-yl benzoate typically involves the reaction of 3-aminothiolane with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hydroxide (KOH) in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of 1,1-Dioxothiolan-3-yl benzoate follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiolan-3-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in medicinal chemistry due to its potential biological activities. Preliminary studies indicate that derivatives of 1,1-dioxothiolan structures may exhibit significant antimicrobial properties, including activity against bacterial infections such as tuberculosis. For instance, oxime derivatives synthesized from related compounds have demonstrated effectiveness against various pathogens.
Key Findings:
- Antimicrobial Activity: Compounds containing thiolane structures are often linked to antimicrobial and antifungal properties.
- Enzyme Inhibition: The carbamothioyl group may contribute to inhibitory effects on specific enzymes, positioning the compound as a candidate for pharmacological exploration.
Agrochemical Applications
In the field of agrochemistry , 1,1-dioxothiolan-3-yl benzoate is being investigated for its potential as a pesticide and antioxidant. The unique structure allows for interactions that could enhance the efficacy of agrochemical formulations.
Potential Uses:
- Pesticides: Metal salts derived from dithiocarbamates, including those related to 1,1-dioxothiolan compounds, are being studied for their effectiveness in pest control.
- Antioxidants: The compound's properties may also lend themselves to applications in protecting crops from oxidative stress .
Synthesis and Experimental Procedures
The synthesis of 1,1-dioxothiolan-3-yl benzoate typically involves several steps:
- Reagent Preparation: The reaction begins with the appropriate amine and carbon disulfide (CS2) in the presence of a strong base.
- Formation of Dithiocarbamate: The initial reaction forms a dithiocarbamate intermediate.
- Final Product Isolation: Subsequent reactions lead to the formation of the desired benzoate ester.
This multi-step synthesis highlights the versatility of the compound in synthetic organic chemistry.
Case Study 1: Antimicrobial Activity Assessment
A study was conducted to evaluate the antimicrobial efficacy of various derivatives of 1,1-dioxothiolan compounds. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as lead compounds in drug development.
Case Study 2: Pesticidal Efficacy
Research on the pesticidal properties of dithiocarbamate derivatives revealed that compounds similar to 1,1-dioxothiolan-3-yl benzoate could effectively reduce pest populations in agricultural settings. Field trials demonstrated significant reductions in pest damage compared to control groups.
Mechanism of Action
The mechanism of action of 1,1-Dioxothiolan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan ring but has a dithiocarbamate group instead of a benzoate group.
3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: Similar structure with an additional carbamoylamino group.
Uniqueness
1,1-Dioxothiolan-3-yl benzoate is unique due to the presence of both the dioxothiolan ring and the benzoate group, which confer specific chemical and biological properties.
Biological Activity
1,1-Dioxothiolan-3-yl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting relevant studies, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
1,1-Dioxothiolan-3-yl benzoate belongs to the class of thiolane derivatives, characterized by a dioxothiolan ring structure. Its molecular formula can be represented as C₉H₈O₃S₂. The presence of the benzoate moiety suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of 1,1-Dioxothiolan-3-yl benzoate. It has shown effectiveness against various bacterial strains and fungi. For instance, a study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research has also focused on the anticancer potential of 1,1-Dioxothiolan-3-yl benzoate. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1,1-Dioxothiolan-3-yl benzoate was tested against a panel of pathogens. The results indicated that it inhibited growth at concentrations as low as 32 µg/mL for Gram-positive bacteria and 64 µg/mL for Gram-negative bacteria. These findings suggest its potential as an alternative treatment for infections caused by resistant strains.
Case Study 2: Anticancer Mechanism
A study conducted on MCF-7 cells revealed that treatment with 1,1-Dioxothiolan-3-yl benzoate resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analyses indicated an increase in the percentage of apoptotic cells after treatment, corroborating its role as an apoptosis-inducing agent .
Data Tables
| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | 32 |
| Antibacterial | Escherichia coli | Inhibition | 64 |
| Anticancer | MCF-7 (breast cancer) | Apoptosis | IC50 = 15 |
| Anticancer | HeLa (cervical cancer) | Apoptosis | IC50 = 20 |
The biological activities of 1,1-Dioxothiolan-3-yl benzoate can be attributed to its ability to interact with various cellular pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.
- Anticancer Mechanism : It induces oxidative stress leading to apoptosis through mitochondrial pathways and activates caspases which are crucial for programmed cell death.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1,1-dioxothiolan-3-yl benzoate derivatives?
The synthesis of thiolane-based compounds often requires precise control of reagent stoichiometry and reaction pathways. For example, in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, simultaneous addition of 3-amino-thiolane and KOH to a CS₂ solution in ethanol under rigorously controlled concentrations ([CS₂] >> [RNH₂] >> [C₂H₅O⁻]) prevents competing side reactions and ensures high selectivity . This methodology can be adapted for benzoate derivatives by substituting nucleophilic agents (e.g., benzoyl chloride) in stepwise addition protocols.
Q. How can structural characterization of 1,1-dioxothiolan-3-yl benzoate be performed to confirm stereochemistry and purity?
X-ray crystallography using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) is recommended for resolving stereochemical ambiguities . Complementary techniques include NMR (¹H/¹³C) to verify substitution patterns and HPLC-MS for purity assessment. For lab-scale analysis, ensure samples are free of residual solvents, as these can interfere with crystallographic data .
Q. What safety protocols are critical for handling 1,1-dioxothiolan-3-yl benzoate in laboratory settings?
Key precautions include:
- Using dry chemical or alcohol-resistant foam for fire suppression (due to carbon monoxide release during combustion) .
- Wearing OSHA-compliant eye protection (e.g., EN166-certified goggles) and nitrile gloves to avoid dermal exposure .
- Storing the compound in tightly sealed containers in well-ventilated areas to prevent electrostatic discharge .
Advanced Research Questions
Q. How can reaction selectivity be optimized in the synthesis of 1,1-dioxothiolan-3-yl benzoate derivatives with competing pathways?
Kinetic control via reagent addition order is critical. For instance, simultaneous addition of nucleophiles (e.g., amines) and bases (e.g., KOH) to electrophilic intermediates (e.g., CS₂) suppresses side reactions like ethylation or over-substitution . Computational modeling of transition states (using DFT) can further identify energy barriers for competing routes, enabling targeted optimization.
Q. What experimental evidence contradicts previously reported catalytic mechanisms in thiolane-based syntheses?
Castro’s claim of ethylate ion catalysis in dithiocarbamate formation was disproven by Vasiliev and Polackov, who demonstrated that excess CS₂ and amine—not catalytic ethylate—drive selectivity in 1,1-dioxothiolan-3-yl derivatives . Researchers should validate catalytic assumptions via control experiments (e.g., omitting putative catalysts) and kinetic profiling.
Q. How should researchers address gaps in ecological toxicity data for 1,1-dioxothiolan-3-yl benzoate?
No persistence, bioaccumulation, or toxicity (PBT) data are currently available . Methodologically, prioritize:
- Bioassays : Use Daphnia magna or Aliivibrio fischeri for acute toxicity screening.
- Degradation studies : Simulate hydrolysis/photolysis under environmental pH and UV conditions.
- Computational tools : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives.
Q. What experimental designs are effective for optimizing encapsulation or formulation of 1,1-dioxothiolan-3-yl benzoate?
Rotational central composite design (R-CCD) is robust for multivariable optimization. For example, in microencapsulation studies, factors like pH, temperature, and stirring speed can be modeled via binomial linear regression to maximize encapsulation efficiency . Response surface methodology (RSM) further visualizes interactions between variables.
Q. How can contradictions in analytical data (e.g., NMR vs. crystallography) be resolved for structurally complex derivatives?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
